![molecular formula C13H15BF2O4 B1338976 2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 517874-23-6](/img/structure/B1338976.png)

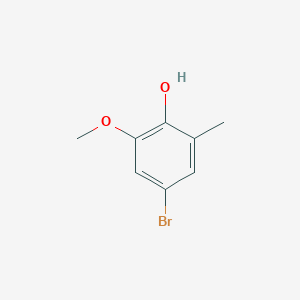

2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

描述

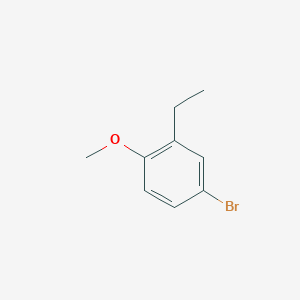

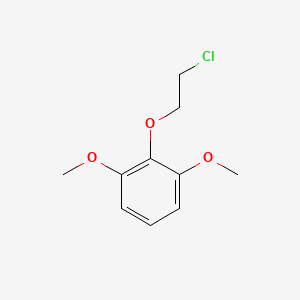

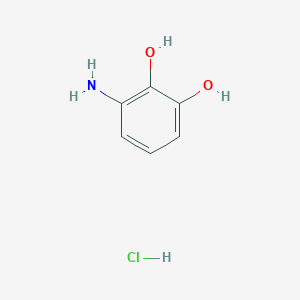

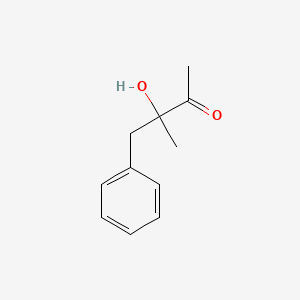

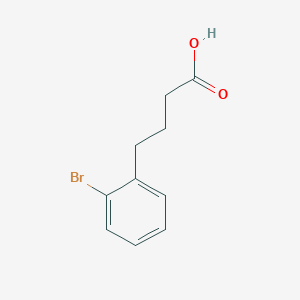

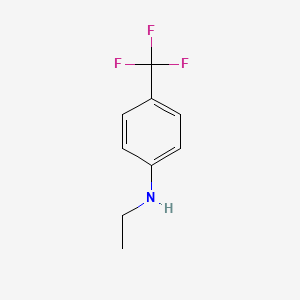

The compound “2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a chemical compound with a molecular weight of 187.15 . It is stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C . The compound is in liquid form .

Molecular Structure Analysis

The compound has a molecular formula of C8H7F2NO2 . The InChI code is 1S/C8H7F2NO2/c9-8(10)12-6-2-1-5(4-11)3-7(6)13-8/h1-3H,4,11H2 . The Canonical SMILES is C1=CC2=C(C=C1CC#N)OC(O2)(F)F .Physical And Chemical Properties Analysis

This compound has a molecular weight of 197.14 g/mol . It has a XLogP3 value of 2.4 , indicating its lipophilicity. It has 0 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has 1 rotatable bond . The exact mass and monoisotopic mass are 197.02883473 g/mol . The topological polar surface area is not specified .科学研究应用

Synthesis and Characterization

This compound has been employed as a precursor in the synthesis of complex molecules. Its structure and properties have been characterized using various spectroscopic methods, including FT-IR, NMR, and MS spectroscopies, as well as X-ray diffraction. These studies highlight its role in facilitating the synthesis of novel compounds with potential applications in materials science and organic chemistry (Liao et al., 2022; Wu et al., 2021).

Material Science Applications

Research into the compound's derivatives has led to the development of materials with unique properties, such as novel stilbene derivatives synthesized for potential use in liquid crystal display (LCD) technology. These derivatives have shown promising results in preliminary biological testing for neurodegenerative diseases, suggesting a broad range of applications from electronics to medicine (Das et al., 2015).

Organic Electronics

The compound has been pivotal in the synthesis of polymers for organic electronics, specifically in the development of conjugated polymers for organic solar cells (OSC). These studies demonstrate its utility in creating materials with narrow optical band gaps and thermal stability, contributing to the advancement of OSC technology and potentially improving the efficiency of photovoltaic devices (Meena et al., 2018; Meena et al., 2018).

安全和危害

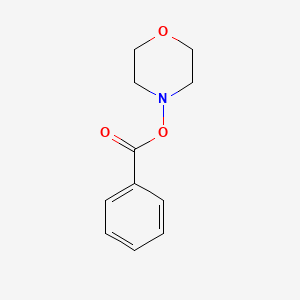

The compound has been classified with the GHS05 and GHS07 pictograms . The signal word for this compound is "Danger" . Hazard statements include H302-H312-H314-H332 . Precautionary statements include P260-P261-P264-P270-P271-P280-P301+P312-P301+P330+P331-P302+P352-P303+P361+P353-P304+P340-P305+P351+P338-P310-P312-P321-P322-P330-P363-P405-P501 .

属性

IUPAC Name |

2-(2,2-difluoro-1,3-benzodioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BF2O4/c1-11(2)12(3,4)20-14(19-11)8-5-6-9-10(7-8)18-13(15,16)17-9/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSZIPJYFAVSSNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OC(O3)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BF2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20462045 | |

| Record name | 2,2-difluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzo[1,3]dioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20462045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

CAS RN |

517874-23-6 | |

| Record name | 2,2-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=517874-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-difluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzo[1,3]dioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20462045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

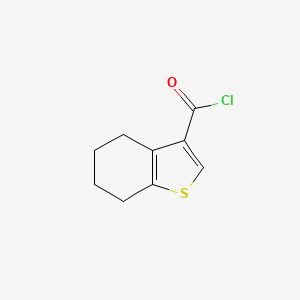

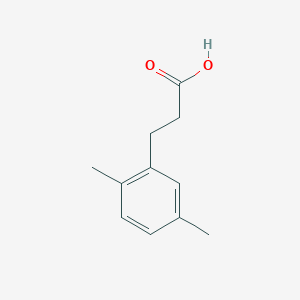

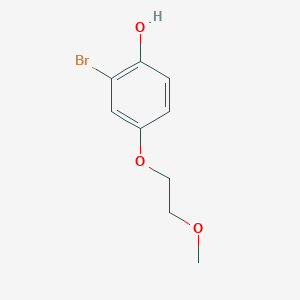

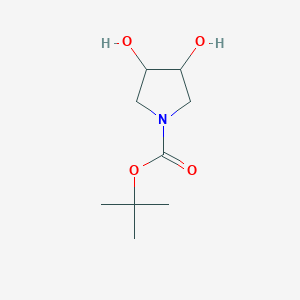

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,5,10,10-Tetramethyl-5,10-dihydroindeno[2,1-a]indene](/img/structure/B1338913.png)

![1-[2-(4-Fluorophenyl)ethyl]piperazine](/img/structure/B1338925.png)